Dimethyl 5-[[2-(2-chloro-4,6-dimethylphenoxy)acetyl]amino]benzene-1,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 5-[[2-(2-chloro-4,6-dimethylphenoxy)acetyl]amino]benzene-1,3-dicarboxylate is an organic compound with a complex structure It is characterized by the presence of a benzene ring substituted with dimethyl, chloro, and phenoxy groups, as well as ester and amide functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 5-[[2-(2-chloro-4,6-dimethylphenoxy)acetyl]amino]benzene-1,3-dicarboxylate typically involves multiple steps. One common route includes the following steps:
Preparation of 2-(2-chloro-4,6-dimethylphenoxy)acetic acid: This can be achieved by reacting 2-chloro-4,6-dimethylphenol with chloroacetic acid under basic conditions.
Formation of the amide bond: The resulting 2-(2-chloro-4,6-dimethylphenoxy)acetic acid is then reacted with 5-amino-1,3-dicarboxylic acid dimethyl ester in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond.
Esterification: The final step involves the esterification of the carboxylic acid groups to form the dimethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 5-[[2-(2-chloro-4,6-dimethylphenoxy)acetyl]amino]benzene-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups, such as nitro groups, into amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like ammonia (NH₃) or thiols (RSH) can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.
Scientific Research Applications
Dimethyl 5-[[2-(2-chloro-4,6-dimethylphenoxy)acetyl]amino]benzene-1,3-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Dimethyl 5-[[2-(2-chloro-4,6-dimethylphenoxy)acetyl]amino]benzene-1,3-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(((2,6-dimethylphenoxy)acetyl)amino)benzoate
- Methyl (((2,4-dimethylphenoxy)acetyl)amino)acetate
Uniqueness
Dimethyl 5-[[2-(2-chloro-4,6-dimethylphenoxy)acetyl]amino]benzene-1,3-dicarboxylate is unique due to its specific substitution pattern and functional groups. The presence of both ester and amide functionalities, along with the chloro and dimethyl groups, provides distinct chemical properties and reactivity compared to similar compounds.
Properties
IUPAC Name |
dimethyl 5-[[2-(2-chloro-4,6-dimethylphenoxy)acetyl]amino]benzene-1,3-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClNO6/c1-11-5-12(2)18(16(21)6-11)28-10-17(23)22-15-8-13(19(24)26-3)7-14(9-15)20(25)27-4/h5-9H,10H2,1-4H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFHSRWIIVYPEPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)OCC(=O)NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClNO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.